4-Chlorophenyl 4-fluorobenzenesulfonate
Description
4-Chlorophenyl 4-fluorobenzenesulfonate is a sulfonate ester featuring a 4-chlorophenyl group linked via a sulfonate bridge to a 4-fluorophenyl moiety. This compound is structurally characterized by the presence of halogen atoms (chlorine and fluorine) at the para positions of both aromatic rings. Such halogenation patterns are known to influence electronic properties, reactivity, and biological interactions due to the electron-withdrawing effects of halogens . The compound is synthesized through the reaction of 4-chlorophenol with 4-fluorobenzenesulfonyl chloride, a method analogous to other sulfonate esters described in the literature .
Properties
Molecular Formula |
C12H8ClFO3S |
|---|---|
Molecular Weight |
286.71 g/mol |
IUPAC Name |
(4-chlorophenyl) 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C12H8ClFO3S/c13-9-1-5-11(6-2-9)17-18(15,16)12-7-3-10(14)4-8-12/h1-8H |
InChI Key |
CGCGYWPAJMIDKL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)F)Cl |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
- 4-Chlorophenyl 4-Chlorobenzenesulfonate: This analog replaces the 4-fluorophenyl group with a second 4-chlorophenyl moiety.
- 4-Fluorophenyl 4-Fluorobenzenesulfonate : The absence of chlorine reduces lipophilicity, which may affect membrane permeability in biological systems. Fluorine’s smaller atomic radius allows tighter binding in enzyme active sites, as observed in antibacterial studies .
- Biphenyl-4-sulfonyl chloride derivatives : These compounds lack the ester linkage, instead featuring a sulfonyl chloride group. Their reactivity is higher, making them intermediates for further functionalization .
Computational and Spectroscopic Insights
- DFT Studies : Chlorophenyl groups increase molecular dipole moments compared to fluorophenyl analogs, influencing solubility and crystallinity. For example, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one shows distinct electronic transitions in UV-Vis spectra due to chlorine’s polarizability .
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